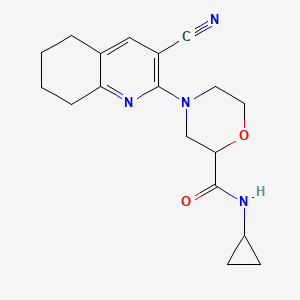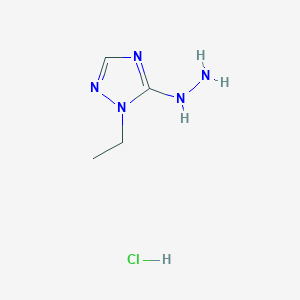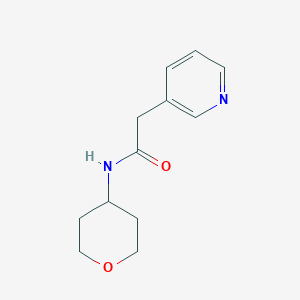![molecular formula C14H23N5O2S B12225815 1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12225815.png)
1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of 1,2,3-triazoles. This compound is notable for its unique structure, which includes a thiomorpholine ring, an oxane ring, and a triazole ring. These structural features make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Oxane Ring Formation: The oxane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Triazole Ring Formation: The triazole ring is usually formed via a “click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxane ring can be reduced to form corresponding alcohols or ethers.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the oxane ring can produce alcohols or ethers.
Scientific Research Applications
1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiomorpholine and oxane rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-methyl-1H-1,2,4-triazole-3-carboxamide: This compound lacks the thiomorpholine and oxane rings, making it less complex and potentially less active in certain biological assays.
4-methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide: This compound contains a thiomorpholine ring but differs in the presence of a benzenesulfonamide group instead of the triazole and oxane rings.
The uniqueness of this compound lies in its combination of structural features, which may contribute to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C14H23N5O2S |
|---|---|
Molecular Weight |
325.43 g/mol |
IUPAC Name |
1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C14H23N5O2S/c1-18-10-12(16-17-18)13(20)15-11-14(2-6-21-7-3-14)19-4-8-22-9-5-19/h10H,2-9,11H2,1H3,(H,15,20) |
InChI Key |
HDBZZOVINYSWFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12225732.png)
![4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine](/img/structure/B12225734.png)
![2-(cyclopentylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide](/img/structure/B12225738.png)
![N-methyl-N-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12225744.png)
![2-methyl-3-[(oxolan-3-yloxy)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B12225747.png)
![4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B12225759.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B12225767.png)

![2,4-Dimethyl-7-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine](/img/structure/B12225773.png)


![1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12225802.png)
![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12225809.png)
![{2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydro-1H-isoindol-3a-yl}methanol](/img/structure/B12225810.png)
